molecular formula C17H15BrIN3O2 B11564296 2'-Bromosuccinanilic acid N'-(4-iodobenzylidene)hydrazide

2'-Bromosuccinanilic acid N'-(4-iodobenzylidene)hydrazide

Cat. No.: B11564296
M. Wt: 500.1 g/mol
InChI Key: PUOATWXXXGTAOA-RGVLZGJSSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-iodobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)PROPANAMIDE: A simpler analog that lacks the iodine and hydrazinecarbonyl groups.

    N-(2-BROMOPHENYL)-N-({N’-[(1E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE: A more complex analog with additional functional groups.

Uniqueness

N-(2-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. The hydrazinecarbonyl group also adds to its versatility in forming various derivatives and conjugates.

Properties

Molecular Formula

C17H15BrIN3O2

Molecular Weight

500.1 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrIN3O2/c18-14-3-1-2-4-15(14)21-16(23)9-10-17(24)22-20-11-12-5-7-13(19)8-6-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

PUOATWXXXGTAOA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I)Br

Origin of Product

United States

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